3,11-Dimethylnonacosane
Beschreibung
3,11-Dimethylnonacosane (C₃₁H₆₄; molecular weight 436.84 g/mol) is a methyl-branched hydrocarbon characterized by methyl groups at the 3rd and 11th positions of a 29-carbon alkane backbone. This compound plays a critical role in chemical communication among insects. For example, in the German cockroach (Blattella germanica), it serves as a precursor to the sex pheromone 3,11-dimethyl-2-nonacosanone. The pheromone is synthesized via hydroxylation and oxidation of this compound, a process regulated by juvenile hormone . Its structural specificity (branch positions) and physicochemical properties, such as volatility and solubility, make it a key mediator of species-specific mate recognition.
Eigenschaften
CAS-Nummer |
73189-62-5 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
3,11-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-28-31(4)29-26-23-20-22-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
WLFYTAXZEHFXKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylnonacosane typically involves the use of well-known organic synthesis techniques. One common method includes the C-alkylation of smaller alkanes followed by a series of reactions such as ionic hydrogenation and decarboxylation. For example, starting from 1,8-octane-diol and 1-octadecanol, the compound can be synthesized through a series of C-alkylation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques similar to those used in laboratory settings. The use of cost-effective and scalable reactions, such as those involving ethyl acetoacetate synthesis, is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,11-Dimethylnonacosane can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the compound.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of ketones and alcohols.
Reduction: Reduction typically results in the formation of simpler alkanes.
Substitution: Halogenation can produce various haloalkanes
Wissenschaftliche Forschungsanwendungen
3,11-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of long-chain hydrocarbons and their reactions.
Medicine: While direct medical applications are limited, understanding its role in biological systems can contribute to the development of pest control methods.
Industry: It can be used in the formulation of synthetic pheromones for pest management.
Wirkmechanismus
The mechanism of action of 3,11-Dimethylnonacosane primarily involves its role as a pheromone. In insects, it interacts with specific receptors that trigger behavioral responses such as mating. The molecular targets are typically olfactory receptors in the insects, and the pathways involved include signal transduction mechanisms that lead to changes in behavior .
Vergleich Mit ähnlichen Verbindungen
Structural Isomers and Chromatographic Properties
Dimethylnonacosane isomers differ in the positions of their methyl branches, which significantly influence their chromatographic retention indices (RI) and solute descriptors (L). These properties determine their partitioning behavior in gas-liquid chromatography (GLC) and environmental interactions. Key isomers include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Branch Positions | Retention Index (RI) | L Solute Descriptor |
|---|---|---|---|---|---|
| 3,11-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 3, 11 | 203.9–205.1* | -129.4 |
| 3,7-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 3, 7 | 203.9 | -129.4† |
| 3,13-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 3, 13 | 203.6 | -129.3 |
| 5,13-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 5, 13 | 202.3 | -128.3 |
| 5,17-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 5, 17 | 202.3 | -128.4 |
| 7,17-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 7, 17 | 201.7 | -128.0 |
*RI values vary slightly depending on column type and temperature gradients .
†Data extrapolated from analogous compounds in the same study .
Key Observations :
- Branch Position and Retention : Isomers with methyl groups closer to the terminal end (e.g., 5,17-) exhibit lower retention indices compared to mid-chain branched isomers (e.g., 3,11-), likely due to reduced molecular symmetry and altered volatility .
- Solute Descriptors: The L descriptor (measuring solubility in hexadecane) becomes less negative as branching shifts toward the chain center, indicating increased lipophilicity. For example, this compound (-129.4) is less lipophilic than 5,13-dimethylnonacosane (-128.3) .
Functional Implications of Structural Differences
- Pheromone Specificity: The 3,11-branching pattern in cockroaches ensures species-specificity, as even minor positional shifts (e.g., 3,13-) disrupt pheromone receptor binding .
- Environmental Stability : Mid-chain branched isomers (e.g., 3,11-) exhibit higher thermal stability and slower degradation on insect cuticles compared to terminal-branched isomers, prolonging their efficacy as chemical signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
